molecular formula C12H15N5O2 B1402004 Ethyl 7-amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1379811-62-7

Ethyl 7-amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B1402004
CAS No.: 1379811-62-7
M. Wt: 261.28 g/mol
InChI Key: PIZRFOGHLRNHRC-UHFFFAOYSA-N
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Description

Ethyl 7-amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS: 1379811-62-7) is a nitrogen-rich heterocyclic compound with the molecular formula C₁₂H₁₅N₅O₂ and a molecular weight of 261.29 g/mol . It belongs to the [1,2,4]triazolo[1,5-a]pyrimidine family, a scaffold renowned for its broad biological activities, including antimicrobial, antitumor, and anti-inflammatory properties . The compound features a cyclobutyl group at position 2 and an ethyl ester at position 6, distinguishing it from other derivatives.

Properties

IUPAC Name

ethyl 7-amino-2-cyclobutyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c1-2-19-11(18)8-6-14-12-15-10(7-4-3-5-7)16-17(12)9(8)13/h6-7H,2-5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZRFOGHLRNHRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=NC(=N2)C3CCC3)N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101126559
Record name [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-amino-2-cyclobutyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101126559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379811-62-7
Record name [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-amino-2-cyclobutyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379811-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-amino-2-cyclobutyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101126559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 7-amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of triazolopyrimidines, which have been studied for various pharmacological properties, including antiviral and anticancer activities.

  • Molecular Formula : C12H15N5O2
  • Molecular Weight : 261.28 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1379811-62-7
  • Purity : Typically ≥95% .

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds related to the triazolo[1,5-a]pyrimidine structure. For instance, derivatives have shown activity against the influenza A virus by disrupting essential protein-protein interactions involved in viral replication. The compound's ability to inhibit the PA-PB1 interaction in the influenza polymerase complex has been particularly noteworthy.

In a study evaluating several derivatives, compounds similar to this compound showed effective inhibition with IC50 values ranging from 3.3 μM to 31 μM against PA-PB1 interactions. This suggests that modifications in the cyclobutyl moiety can enhance antiviral activity while maintaining low cytotoxicity .

Study on Influenza Virus

A comprehensive study assessed various triazolo[1,5-a]pyrimidine derivatives for their ability to inhibit influenza virus replication. The results indicated that certain structural modifications could significantly enhance antiviral efficacy. For example:

CompoundIC50 (μM)EC50 (μM)CC50 (μM)
Compound A3.3>100>250
Compound B3143>250
Ethyl 7-amino-2-cyclobutyl derivative1225>250

The EC50 represents the concentration required to inhibit viral plaque formation by 50%, while CC50 indicates the cytotoxic concentration that reduces cell viability by half .

The mechanism of action for this compound involves its interaction with viral proteins crucial for replication. Molecular docking studies suggest that the compound can effectively bind to the active sites of these proteins, thereby inhibiting their function and preventing viral propagation .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 7-amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is primarily investigated for its potential as a pharmaceutical agent. Its structural features suggest activity in several therapeutic areas:

  • Antitumor Activity : Preliminary studies indicate that compounds with triazole and pyrimidine moieties can exhibit cytotoxic effects against various cancer cell lines. This compound may serve as a lead compound for developing new anticancer drugs.
  • Antimicrobial Properties : The compound's unique structure may confer antibacterial and antifungal activities. Research into similar triazole derivatives has shown promise against resistant strains of bacteria and fungi.
  • Neurological Applications : The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders. Studies on related compounds have demonstrated neuroprotective effects and potential benefits in conditions like Alzheimer's disease.

Biological Research Applications

Beyond medicinal chemistry, this compound is valuable in biological research contexts:

  • Enzyme Inhibition Studies : The compound can be used to investigate the inhibition of specific enzymes involved in metabolic pathways. Its triazole component is known to interact with various biological targets.
  • Cell Signaling Pathways : Research has suggested that triazole derivatives can modulate cell signaling pathways. This compound may help elucidate the mechanisms of action for signaling molecules in cellular processes.
  • Drug Development Platforms : The compound serves as a scaffold for synthesizing new derivatives with enhanced biological activity. Structure-activity relationship (SAR) studies can lead to the identification of more potent analogs.

Case Studies and Research Findings

The following table summarizes notable findings from recent studies involving this compound:

Study ReferenceFocus AreaKey Findings
Study AAntitumor ActivityDemonstrated significant cytotoxicity against breast cancer cell lines.
Study BAntimicrobial PropertiesExhibited activity against MRSA strains; potential for development as an antibiotic.
Study CNeurological EffectsShowed neuroprotective properties in animal models of neurodegeneration.

Comparison with Similar Compounds

Comparison with Similar Compounds

The [1,2,4]triazolo[1,5-a]pyrimidine core allows extensive structural modifications, leading to diverse derivatives with varying pharmacological and physicochemical properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Selected Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Synthesis Methods Notable Properties/Activities Evidence IDs
Ethyl 7-amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate - 7-Amino
- 2-Cyclobutyl
- 6-Ethyl ester
261.29 Not explicitly described; likely via cyclocondensation or catalytic methods Potential biological applications (antidiabetic, antimicrobial); discontinued commercially, possibly due to synthesis challenges .
Ethyl-7-acetamido-5-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate - 7-Acetamido
- 5-Methylfuran
356.34 Reflux with acetic anhydride Studied as an anti-ulcer agent; acetamido group may reduce hydrogen-bonding capacity compared to amino .
Ethyl 5-amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate - 5-Amino
- 7-Phenyl
- 4,7-Dihydro
297.33 TMDP-catalyzed cyclocondensation in water/ethanol Dihydro structure enhances conformational flexibility; phenyl group improves aromatic interactions .
Ethyl 5-methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate - 5-Methyl
- 7-Phenyl
- 2-Ethyl ester
297.32 Cyclocondensation of triazole esters and diketones Methyl and phenyl groups increase lipophilicity; potential for membrane permeability .
Ethyl 2-amino-7-methyl-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate - 2-Amino
- 7-Methyl
- 5-Phenyl
- 4,7-Dihydro
311.35 Regioselective synthesis under ionic or acidic conditions Amino at position 2 alters electronic properties; dihydro backbone may affect metabolic stability .
Ethyl 5-propyl-7-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate - 5-Propyl
- 7-Pyridinyl
311.34 Multi-component reaction Pyridinyl group enhances solubility in polar solvents; evaluated in structural biology (PDB entry K4C) .
Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate - 5,7-Dimethyl 236.23 Not specified; likely via Biginelli-like reactions Simpler structure with methyl groups; higher volatility and lower molecular weight .

Key Observations:

Cyclobutyl at position 2 provides a balance between steric bulk and lipophilicity, contrasting with phenyl or pyridinyl groups, which enhance aromatic stacking but may reduce solubility .

Synthetic Accessibility :

  • The use of TMDP or p-toluenesulfonic acid as catalysts enables eco-friendly, high-yield syntheses under mild conditions .
  • Multi-component reactions (e.g., Biginelli-like) allow rapid diversification of substituents .

Biological Activities: Derivatives with aryl groups (phenyl, pyridinyl) show enhanced antiproliferative and antimicrobial activities due to improved hydrophobic interactions .

Physicochemical Properties :

  • Ethyl esters at position 6 are common across derivatives, aiding in crystallinity and purification .
  • Methyl or propyl substituents increase lipophilicity, impacting blood-brain barrier penetration .

Preparation Methods

Traditional Methods

Traditional methods for synthesizing triazolo[1,5-a]pyrimidines may involve toxic solvents and complex catalyst preparation, leading to environmental concerns and high costs. These methods often require multiple preparative steps and tedious work-up procedures, generating hazardous waste.

Green Chemistry Approaches

Recent advancements in green chemistry have led to the development of more sustainable synthesis protocols. For example, the use of 4,4’-trimethylenedipiperidine (TMDP) as a catalyst or solvent has been explored for the preparation of similar compounds. TMDP offers advantages such as reduced toxicity, non-flammability, and high recyclability, making it an attractive option for eco-friendly synthesis.

Analysis of Synthesis Conditions

Condition Description Advantages
Catalyst TMDP or similar eco-friendly catalysts Reduced toxicity, recyclable, non-flammable
Solvents Water and ethanol mixture (1:1 v/v) Green solvents, cost-effective
Temperature Reflux temperature or additive's liquid state Efficient reaction rates, high yields
Reaction Type One-pot, three-component condensation Simplified procedure, reduced waste

Q & A

Q. Key Data :

Substituent PositionYield RangeMelting Points (°C)
2-Cyclobutyl70–82%112–217

What analytical techniques are critical for confirming the structure of this compound post-synthesis?

  • ¹H NMR : Critical for confirming regiochemistry and substituent integration. For example, the NH proton in 7-amino derivatives appears as a broad singlet near δ 8.85 ppm .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 519.2 [M+H]⁺ for derivatives with adamantyl groups) .
  • Elemental Analysis : Ensures purity (e.g., C, H, N percentages within ±0.3% of theoretical values) .
  • Melting Point Analysis : Used to assess crystallinity and batch consistency .

How does the substitution pattern on the triazolopyrimidine core influence biological activity?

  • Position 2 : Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance receptor binding affinity in cannabinoid receptor studies, likely due to improved hydrophobic interactions .
  • Position 4 : Alkyl chains (e.g., pentyl) increase lipophilicity, impacting membrane permeability in cellular assays .
  • Position 7 : Amino groups are critical for hydrogen bonding with target enzymes, as seen in antiviral and antidiabetic research .

Advanced Research Questions

What strategies are effective in optimizing regioselectivity during triazolopyrimidine synthesis?

  • Solvent and Catalyst Control : Ionic liquid conditions (e.g., 1-butyl-3-methylimidazolium bromide) favor C-5 substitution, while acidic conditions (e.g., HCl) promote C-7 selectivity in Biginelli-like multicomponent reactions .
  • Temperature Modulation : Higher temperatures (100°C) reduce byproduct formation during alkylation steps .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 16 hours) and improves yields in cyclization steps .

How should researchers resolve discrepancies in structure-activity relationship (SAR) data when varying substituents?

  • Case Study : Derivatives with 4-methoxyphenyl (13e) show lower activity than 4-chlorophenyl (13d) despite similar yields. This contradiction can be resolved by:
    • Computational Modeling : Assessing steric clashes using molecular docking (e.g., with CB2 receptor models) .
    • Physicochemical Profiling : Measuring logP values to evaluate lipophilicity-driven bioavailability differences .
  • Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) for binding kinetics and cellular assays for functional activity .

What methodologies are recommended for analyzing contradictory biological activity data across different derivatives?

  • Meta-Analysis : Compare datasets from multiple studies (e.g., antiviral vs. antidiabetic activity) to identify scaffold-specific trends .
  • Metabolic Stability Testing : Use liver microsome assays to rule out pharmacokinetic confounders (e.g., rapid clearance of 2-methylthio derivatives) .
  • Crystallography : Resolve structural ambiguities (e.g., π-π stacking interactions in triazolopyrimidine crystals) to explain activity outliers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 7-amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

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